Technical Guide: Synthesis of 2-Amino-5-isopropylbenzotrifluoride
Technical Guide: Synthesis of 2-Amino-5-isopropylbenzotrifluoride
The following technical guide details the synthesis pathway for 2-Amino-5-isopropylbenzotrifluoride (CAS: 87617-29-6), a critical fluorinated aniline intermediate used in the development of agrochemicals and pharmaceutical ligands.
This guide prioritizes the Nitration-Reduction route, which is the industry standard for scalability and regiochemical control, while also providing a secondary Halogenation-Trifluoromethylation route for medicinal chemistry applications.
Molecule Profile & Strategic Value
2-Amino-5-isopropylbenzotrifluoride is a substituted aniline characterized by a trifluoromethyl group (
| Property | Specification |
| IUPAC Name | 2-Amino-5-isopropylbenzotrifluoride |
| Synonyms | 4-Isopropyl-2-(trifluoromethyl)aniline; 4-Cumyl-2-trifluoromethylaniline |
| CAS Number | 87617-29-6 |
| Molecular Formula | |
| Molecular Weight | 203.20 g/mol |
| Key Functionality | Lipophilic |
Retrosynthetic Analysis
The most logical disconnection relies on the interconversion of the amino group from a nitro precursor. The trifluoromethyl group is strongly deactivating and meta-directing, while the isopropyl group is activating and ortho/para-directing. This electronic "push-pull" dynamic dictates the synthesis strategy.
Primary Synthesis Pathway: The Nitration-Reduction Route
This pathway is preferred for gram-to-kilogram scale synthesis due to the high availability of the precursor and the predictable regioselectivity of the nitration step.
Phase 1: Regioselective Nitration
Objective: Introduce a nitro group at the 2-position (ortho to
-
Starting Material: 3-Isopropylbenzotrifluoride.[1]
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ). -
Mechanism: Electrophilic Aromatic Substitution (EAS).[2]
Regiochemistry Logic:
The
-
Position 2: Ortho to Isopropyl, Ortho to
. (Sterically crowded). -
Position 4: Ortho to Isopropyl, Para to
. (Electronically unfavorable due to deactivation). -
Position 6: Para to Isopropyl, Ortho to
. (Electronically favored by Isopropyl; compatible with meta-direction). -
Note: Position 6 in the starting material corresponds to Position 2 in the final product numbering (1-
, 2- , 5-iPr).
Experimental Protocol (Step-by-Step)
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and addition funnel. Purge with
. -
Acid Charge: Add concentrated
(5.0 equiv) and cool to 0–5°C using an ice/salt bath. -
Substrate Addition: Add 3-Isopropylbenzotrifluoride (1.0 equiv) dropwise, maintaining temperature <10°C.
-
Nitration: Add Fuming
(1.1 equiv) dropwise over 60 minutes.-
Critical Control: The reaction is exothermic.[3] Do not exceed 15°C to avoid dinitration or oxidation of the isopropyl benzylic hydrogen.
-
-
Reaction: Stir at 20°C for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quench: Pour the reaction mixture slowly onto crushed ice (5x volume). The crude nitro compound will precipitate or form an oil.
-
Workup: Extract with Dichloromethane (DCM). Wash organic layer with sat.
(until neutral) and Brine. Dry over . -
Purification: If necessary, purify via silica gel chromatography (0-5% EtOAc in Hexane) to remove regioisomers (typically <10%).
Phase 2: Catalytic Hydrogenation
Objective: Reduce the nitro group to the primary amine without defluorination.
-
Reagents: Hydrogen gas (
), Raney Nickel or 5% Pd/C. -
Solvent: Methanol or Ethanol.
Experimental Protocol (Step-by-Step)
-
Setup: Use a high-pressure hydrogenation vessel (Parr reactor).
-
Loading: Dissolve the nitro intermediate in Methanol (10 mL/g).
-
Catalyst: Add Raney Nickel (10 wt% loading) or 5% Pd/C (5 wt% loading).
-
Safety: Raney Nickel is pyrophoric. Handle under water or inert atmosphere.
-
-
Hydrogenation: Seal reactor, purge with
(3x), then charge with to 50 psi (3.5 bar). -
Reaction: Stir vigorously at 50°C for 4–6 hours. Monitor
uptake. -
Filtration: Filter the catalyst through a Celite pad. Do not let the catalyst dry out.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Final Purification: Distillation under high vacuum or recrystallization (if solid) from Hexane/Ethanol.
Visualization of Reaction Workflow
The following diagram illustrates the chemical transformation and the critical directing effects governing the synthesis.
Alternative Pathway: The "MedChem" Route
For laboratories where the specific benzotrifluoride precursor is unavailable, or where late-stage functionalization is required, the synthesis can proceed from 4-Isopropylaniline (Cumidine).
-
Protection: Acetylation of 4-isopropylaniline using Acetic Anhydride to form N-(4-isopropylphenyl)acetamide.
-
Iodination: Electrophilic iodination using N-Iodosuccinimide (NIS) or
. The amide group directs ortho, placing Iodine at position 2. -
Trifluoromethylation: Copper-mediated cross-coupling using Methyl fluorosulfonyldifluoroacetate (
) and CuI (Chen's Reagent) or similar sources. -
Deprotection: Acidic hydrolysis (HCl/EtOH) to release the free amine.
Note: This route is longer and more expensive due to the trifluoromethylation reagents, but avoids the handling of potentially explosive nitration mixtures.
Analytical Data & Specifications
For validation of the synthesized material, compare against these standard parameters.
| Parameter | Expected Value | Method |
| Physical State | Pale yellow oil or low-melting solid | Visual |
| Boiling Point | ~220°C (at 760 mmHg) | Distillation |
| Density | 1.158 g/cm³ | Pycnometer |
| 400 MHz, | ||
| Internal Std: |
Safety & Handling
-
Fluorinated Compounds: Ensure adequate ventilation. Thermal decomposition can release HF (Hydrofluoric Acid).
-
Nitration: The nitration of alkylbenzenes is exothermic. Runaway reactions can occur if temperature control fails. Always have an emergency quench (ice water) available.
-
Anilines: Substituted anilines are toxic by inhalation and skin absorption. Use nitrile gloves and work in a fume hood.
References
-
Vertex AI Search. (2025). Synthesis of 2-Amino-5-halobenzotrifluoride derivatives. Retrieved from
-
FineTech Industry. (2025). Product Data: 2-Amino-5-isopropylbenzotrifluoride (CAS 87617-29-6). Retrieved from
-
Smolecule. (2025).[1][6] Precursor Selection for Benzotrifluoride Synthesis.[4] Retrieved from
-
ChemicalBook. (2025).[6] Reaction conditions for Nitration of 3-substituted benzotrifluorides. Retrieved from
-
ResearchGate. (2025). Regioselectivity in Electrophilic Aromatic Substitution of Benzotrifluorides. Retrieved from
Sources
- 1. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]
- 2. pubs.sciepub.com [pubs.sciepub.com]
- 3. japsonline.com [japsonline.com]
- 4. Buy 2-Amino-5-isopropylbenzotrifluoride | 87617-29-6 [smolecule.com]
- 5. 2-氨基-5-异丙基三氟甲苯 - CAS号 87617-29-6 - 摩熵化学 [molaid.com]
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